Cas no 2149148-60-5 (2-methyl-4-(2-nitroethenyl)pyridine)

2-Methyl-4-(2-nitroethenyl)pyridine is a nitrovinyl-substituted pyridine derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a reactive nitroethenyl group and a pyridine ring, making it a versatile intermediate for the preparation of heterocyclic compounds. The compound exhibits potential utility in the development of bioactive molecules due to its electron-deficient alkene moiety, which can participate in nucleophilic addition or cycloaddition reactions. Its stability under standard conditions and well-defined reactivity profile enhance its suitability for controlled synthetic transformations. This compound is particularly valuable in medicinal chemistry for constructing complex nitrogen-containing scaffolds.
2-methyl-4-(2-nitroethenyl)pyridine structure
2149148-60-5 structure
Product Name:2-methyl-4-(2-nitroethenyl)pyridine
CAS No:2149148-60-5
MF:C8H8N2O2
MW:164.161321640015
CID:6378507
PubChem ID:165674810
Update Time:2025-05-21

2-methyl-4-(2-nitroethenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(2-nitroethenyl)pyridine
    • 2149148-60-5
    • EN300-1736504
    • Inchi: 1S/C8H8N2O2/c1-7-6-8(2-4-9-7)3-5-10(11)12/h2-6H,1H3/b5-3+
    • InChI Key: UYNWBWQWICUZSH-HWKANZROSA-N
    • SMILES: [O-][N+](/C=C/C1C=CN=C(C)C=1)=O

Computed Properties

  • Exact Mass: 164.058577502g/mol
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.7Ų

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Additional information on 2-methyl-4-(2-nitroethenyl)pyridine

2-Methyl-4-(2-Nitroethenyl)Pyridine: A Comprehensive Overview

2-Methyl-4-(2-nitroethenyl)pyridine, with the CAS number 2149148-60-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The substituents on the pyridine ring—a methyl group at position 2 and a nitroethenyl group at position 4—confer unique electronic and steric properties, making it a versatile molecule for various applications.

The synthesis of 2-methyl-4-(2-nitroethenyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable pyridine derivative with a nitroethenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the nitroethenyl substituent with high precision.

In terms of physical properties, 2-methyl-4-(2-nitroethenyl)pyridine exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, which are indicative of its conjugated π-system. These spectral properties make it a potential candidate for use in optoelectronic devices.

The electronic structure of 2-methyl-4-(2-nitroethenyl)pyridine has been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the nitro group acts as an electron-withdrawing substituent, significantly influencing the molecule's redox properties. This characteristic makes it a promising material for applications in electrochemistry, particularly in the development of novel batteries and supercapacitors.

Recent research has also explored the biological activity of 2-methyl-4-(2-nitroethenyl)pyridine. In vitro studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary results from cytotoxicity assays suggest that this compound may exhibit selective toxicity against cancer cells, making it a candidate for further investigation in oncology drug discovery.

In the field of materials science, 2-methyl-4-(2-nitroethenyl)pyridine has been utilized as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions such as copper(II) and zinc(II) has led to the development of porous materials with applications in gas storage and catalysis.

The environmental impact of 2-methyl-4-(2-nitroethenyl)pyridine has also been a topic of interest. Studies on its biodegradation kinetics reveal that it undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed.

In conclusion, 2-methyl-4-(2-nitroethenyl)pyridine, CAS number 2149148-60-5, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and characterization techniques, continue to expand its potential uses. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.

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